3-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole

Medicinal Chemistry Building Blocks SAR

This 1,2,4-oxadiazole features a strategically positioned 5-bromo-2-fluorophenyl group critical for target engagement and metabolic stability. The aryl bromide handle enables rapid SAR via Pd-catalyzed cross-couplings (Suzuki, Buchwald). Use as a custom probe for bioisosteric replacement of carboxylic acids/amides. Ideal for synthesizing BACE inhibitor analogs and multi-heterocyclic architectures. For R&D only; contact us for bulk pricing.

Molecular Formula C8H4BrFN2O
Molecular Weight 243.03 g/mol
Cat. No. B12449007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole
Molecular FormulaC8H4BrFN2O
Molecular Weight243.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C2=NOC=N2)F
InChIInChI=1S/C8H4BrFN2O/c9-5-1-2-7(10)6(3-5)8-11-4-13-12-8/h1-4H
InChIKeyFOBNANSGGJWUFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole (CAS 1262413-42-2) Procurement Guide: A 1,2,4-Oxadiazole Building Block for Structure-Activity Relationship (SAR) Exploration


3-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic chemical building block belonging to the 1,2,4-oxadiazole class, characterized by a 5-bromo-2-fluorophenyl substituent at the 3-position . With a molecular weight of 243.03 g/mol, this compound is typically supplied at a purity of 98% for research and development purposes . A comprehensive search of primary research papers and patents reveals an absence of publicly available, quantified biological or physicochemical comparative data for this specific molecule. The existing literature primarily concerns the 1,2,4-oxadiazole scaffold in general [1].

Why 3-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole Cannot Be Assumed Interchangeable with Other 1,2,4-Oxadiazole Analogs


The specific positioning of the bromine and fluorine atoms on the phenyl ring relative to the 1,2,4-oxadiazole core is a critical determinant of biological target engagement, metabolic stability, and reactivity, which are not class-inherent properties. While reviews of 1,2,4-oxadiazole derivatives highlight broad biological activity [1], the pharmacological outcome is highly sensitive to even minor substitution pattern changes [1]. In the absence of quantitative data for this compound, assuming functional equivalence to another 1,2,4-oxadiazole analog—such as a different halogen substituent or regioisomer—carries a risk of project failure due to unforeseen inactivity, off-target effects, or unsuitable physicochemical properties. This compound must be evaluated on its own empirical merits rather than as a generic member of its class.

3-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole Quantified Differentiation Evidence: A Comparison with Unsubstituted 1,2,4-Oxadiazole


Evidence Gap Analysis: Lack of Published Bioactivity Data Versus the Parent 1,2,4-Oxadiazole Scaffold

A direct comparison of the bioactivity of 3-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole against the parent 1,2,4-oxadiazole scaffold cannot be performed due to a complete absence of published quantitative biological data for the target compound. While the 1,2,4-oxadiazole core is well-documented to impart bioisosteric properties and a broad spectrum of activities in drug discovery [1], no specific IC50, Ki, EC50, or functional assay results have been found for this compound against any biological target in the public domain. This lack of data currently prevents any quantified differentiation claim.

Medicinal Chemistry Building Blocks SAR

Lack of Comparative ADME/PK Profiling Versus Other Halogenated 1,2,4-Oxadiazoles

No head-to-head or cross-study comparable data exists for the absorption, distribution, metabolism, excretion, or pharmacokinetic (ADME/PK) properties of 3-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole relative to any specific comparator. A class-level review of fluorinated oxadiazoles suggests that the introduction of fluorine and bromine can profoundly alter lipophilicity, metabolic stability, and permeability [1]. However, no measured logD, solubility, microsomal stability, or permeability values were found for this specific compound. A cross-study comparison is impossible without primary measurement.

ADME Pharmacokinetics Physicochemical Properties

Absence of Selectivity Profiling Against Related 1,2,4-Oxadiazole Inhibitors

The selectivity profile of 3-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole against any panel of targets (e.g., kinases, GPCRs, ion channels) has not been reported. In contrast, certain oxadiazole-based inhibitors have demonstrated selectivity for targets such as FLAP, with SAR studies that include bromo- and fluoro-substituted phenyl variants [1]. The implication is that selectivity can be high for some substituted oxadiazoles, but where 3-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole sits in that landscape is unknown. A class-level inference suggests potential for selectivity based on the halogenation pattern, but this remains unverified for this compound.

Selectivity Off-target Kinase

Application Scenarios for 3-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole Based on Structural Utility


Synthetic Building Block for Halogen-Specific Cross-Coupling in Drug Discovery

3-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole is primarily procured as a synthetic intermediate for library synthesis. The presence of an aryl bromide allows its use as a versatile handle in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to rapidly explore structure-activity relationships (SAR) around the phenyl ring. This enables the introduction of a broad range of functional groups (e.g., aryl, heteroaryl, amino) while maintaining the core 1,2,4-oxadiazole scaffold. A class-level review of 1,2,4-oxadiazole derivatives highlights their importance as key building blocks in medicinal chemistry [1].

Probe Molecule for Investigating the Bioisosteric Effect of Halogenated 1,2,4-Oxadiazoles

Due to the complete lack of specific biological data, a primary research application for this compound is as a custom probe molecule. In a medicinal chemistry campaign where the 1,2,4-oxadiazole is used as a bioisostere for a carboxylic acid or amide pharmacophore, this specific analog can be commissioned for testing to determine the impact of the 5-bromo-2-fluorophenyl group on target affinity, selectivity, and cellular potency. The known bioisosteric properties of the 1,2,4-oxadiazole ring [1] support its inclusion in a probe library.

Synthesis of Complex Heterocycles via Sequential Functionalization

Beyond simple cross-coupling, this reagent can be employed in the synthesis of more complex, multi-heterocyclic architectures. The bromide can be converted to a boronic ester, organostannane, or other organometallic species for further iterative coupling steps. This makes it a valuable intermediate in the synthesis of drug-like molecules, such as analogs of BACE inhibitors that feature a 5-bromo-2-fluorophenyl moiety [1] or other patent-scaffolds requiring this specific substitution pattern.

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